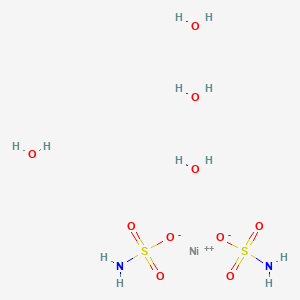

Nickelous;disulfamate;tetrahydrate

Description

Structure

2D Structure

Properties

CAS No. |

124594-15-6 |

|---|---|

Molecular Formula |

H12N2NiO10S2 |

Molecular Weight |

322.9 g/mol |

IUPAC Name |

imino-dioxido-oxo-λ6-sulfane;nickel(2+);sulfamic acid;tetrahydrate |

InChI |

InChI=1S/2H3NO3S.Ni.4H2O/c2*1-5(2,3)4;;;;;/h2*(H3,1,2,3,4);;4*1H2/q;;+2;;;;/p-2 |

InChI Key |

TXRHHNYLWVQULI-UHFFFAOYSA-L |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].O.O.O.O.[Ni+2] |

Pictograms |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Advanced Electrochemistry of Nickel Ii Sulfamate Electrolytic Systems

Fundamental Electrochemical Behavior of Nickel(II) Ions in Sulfamate (B1201201) Media

The electrodeposition of nickel from sulfamate solutions is a complex process governed by the intricate interplay of electrochemical reactions at the cathode. Understanding the fundamental behavior of nickel(II) ions in this medium is crucial for controlling the properties of the resulting electrodeposits, which are prized for their low internal stress, high deposition rates, and good ductility. nmfrc.org

Micro-Kinetic Mechanisms of Nickel(II) Reduction at Cathodic Surfaces

The primary cathodic reaction is the reduction of nickel ions to form the metallic deposit: Ni²⁺ + 2e⁻ → Ni(s) mdpi.com

However, the pathway to this final state involves intermediate species adsorbed onto the cathode surface. The exact nature of these intermediates can vary with the electrolyte conditions. researchgate.net The sulfamate anion itself, while a poor complexant, can influence the reduction mechanism, leading to different behaviors compared to more common sulfate (B86663) or chloride-based electrolytes. researchgate.netnmfrc.org The presence of organic anions from the sulfamate solution can lead to an inhibited growth process on the cathode surface. nmfrc.org

Influence of Electrolyte pH on Electrochemical Reaction Rates and Charge Yields

The pH of the nickel sulfamate electrolyte is a critical operating parameter that significantly affects reaction rates, charge yields, and the final properties of the deposit. nmfrc.orgnmfrc.org The cathode efficiency, which is the charge yield for nickel deposition, is particularly sensitive to pH. At low pH values, typically below 3.5, the cathode efficiency decreases due to the increased rate of the competing hydrogen evolution reaction. nmfrc.orgresearchgate.net This decomposition of the electrolyte is exacerbated at pH values below 2.5, which degrades the deposit's properties and lowers the charge yield. researchgate.netresearchgate.net

Conversely, operating at a pH above 5.0 can lead to the codeposition of basic nickel salts, which increases the hardness and internal stress of the deposit while decreasing its ductility. nmfrc.org The optimal pH range is therefore a balance between minimizing hydrogen evolution and preventing the inclusion of hydroxides. This optimal range can also depend on the nickel concentration in the bath. nmfrc.org For instance, a solution with 76.5 g/L of nickel exhibits the lowest stress at a pH of 3.8 to 4.8, while a bath with 107 g/L of nickel shows the lowest stress between pH 2.9 and 3.8. nmfrc.org It has been experimentally determined that a decrease in catholyte pH to below 2.5 results in a significant drop in nickel(II) reduction charge yields to values under 0.9. researchgate.net

Table 1: Effect of pH on Nickel Sulfamate Deposit Characteristics

| pH Range | Effect on Deposit and Process |

|---|---|

| < 2.5 | Partial decomposition of sulfamate, decreased charge yield, degraded deposit properties. researchgate.netresearchgate.net |

| < 3.5 | Reduced cathode efficiency, slightly slower plating rate. nmfrc.org |

| 3.8 - 4.8 | Optimal range for low stress in standard nickel concentrations (e.g., 76.5 g/L). nmfrc.org Iron contaminants precipitate and can be filtered out. nmfrc.org |

| > 5.0 | Increased hardness and stress, decreased ductility due to codeposition of basic nickel salts. nmfrc.org |

Role of Adsorbed Intermediates (e.g., NiIads, Hads) in Electrodeposition Kinetics

The process involves multi-step reactions where Ni(I)ads is formed as an intermediate in the reduction of Ni(II), and H(ads) is the intermediate in the hydrogen evolution reaction. The kinetics of these processes are influenced by the electrolyte's pH. researchgate.net It has been suggested that nickel electrodeposition occurs via different intermediates depending on the pH. In more acidic solutions, one type of species predominates at the electrode surface, while in less acidic conditions, two different species are involved. researchgate.net The presence of these adsorbed species, particularly those derived from organic additives or the sulfamate anion itself, can inhibit the growth of nickel crystals, affecting the final morphology and grain size of the deposit. nmfrc.org

Electrolyte Formulation and Performance Optimization for Nickel Electrodeposition

The formulation of the nickel sulfamate electrolyte is tailored to achieve specific deposit characteristics. The primary constituents are nickel sulfamate, which provides the source of nickel ions, nickel chloride, and boric acid. hartmaterials.com Optimizing the concentration of these components, along with the careful use of additives, is key to controlling the performance of the electrodeposition process.

Impact of Chloride Ions and Boric Acid on Electrodeposition Characteristics

Boric Acid (H₃BO₃): The primary function of boric acid in nickel sulfamate solutions is to act as a pH buffer. mdpi.comhartmaterials.com During deposition, the reduction of hydrogen ions at the cathode causes the local pH at the electrode surface to rise. finishing.com Boric acid counteracts this by releasing protons, thus stabilizing the pH in the vicinity of the cathode. finishing.com This buffering action is crucial for preventing the precipitation of nickel hydroxide (B78521) at the cathode surface, which can cause pitting and increase deposit stress. researchgate.net Studies have shown that boric acid adsorbs on the electrode surface, which helps to suppress the reduction of water and minimize changes in the interfacial pH. researchgate.net

Chloride Ions (Cl⁻): Chloride ions are typically added to the bath in the form of nickel chloride. Their main purpose is to promote the uniform dissolution of the nickel anodes. mdpi.comhartmaterials.com Without chlorides, the anodes can become passive, meaning a non-conductive layer forms on their surface, which hinders their dissolution. Anode passivation can lead to a drop in the bath's pH and nickel ion concentration. finishing.com However, the concentration of chloride ions must be carefully controlled, as higher levels can increase the tensile stress of the nickel deposit. nmfrc.org

Table 2: Function of Key Inorganic Components in Nickel Sulfamate Baths

| Component | Primary Function | Effect of Concentration |

|---|---|---|

| Boric Acid | Buffers pH at the cathode surface. mdpi.comhartmaterials.com | Low boric acid can lead to pitting. finishing.com Stabilizes interfacial pH, preventing nickel hydroxide formation. researchgate.net |

| Chloride Ions | Promotes anode dissolution, prevents anode passivity. mdpi.comhartmaterials.com | Excess chloride increases tensile stress in the deposit. nmfrc.org |

Effects of Organic Additives and Impurities on Deposit Morphology and Stress

Organic Additives: While nickel sulfamate solutions can produce low-stress deposits without any additives, specific organic compounds are often used to further modify the deposit's properties. hartmaterials.com These additives typically function as stress reducers or hardeners. hartmaterials.com For example, certain organic additives can refine the grain structure of the deposit, leading to a smoother and brighter appearance. nmfrc.org However, the anions from the sulfamate electrolyte itself can act similarly to organic grain-refining additives, influencing the growth of the nickel coating. nmfrc.org The presence of these organic molecules at the cathode surface can lead to an inhibited growth mechanism, which affects the final deposit structure. nmfrc.org

Impurities: The presence of impurities, both organic and inorganic, can have a significant impact on the quality of the nickel deposit.

Organic Contamination: Organic impurities, often introduced from the breakdown of additives, anode bags, or drag-in, can be adsorbed onto the cathode surface. This can lead to a range of issues including pitting, roughness, and increased stress or brittleness in the deposit. Purification methods like carbon treatment are used to remove these contaminants. technic.com

Inorganic (Metallic) Impurities: Metallic impurities can co-deposit with the nickel, altering its properties.

Iron (Fe): Iron contamination can cause roughness, pitting, and dark deposits, and even at low concentrations of 5 to 10 ppm, it can reduce the ductility of the deposit. nmfrc.org In baths operating above pH 4.0, iron precipitates as ferric hydroxide and can be removed by filtration. nmfrc.org

Copper (Cu): Copper leads to dark deposits in low current density areas and is typically removed by low current density dummying. nmfrc.org

Lead (Pb): Lead increases tensile stress and causes dark deposits in low current density regions. nmfrc.org

Sodium (Na): In large amounts (above 30 g/L), sodium can cause brittleness in the deposit. nmfrc.org

Table 3: Common Impurities and Their Effects in Nickel Sulfamate Plating

| Impurity | Source | Effect on Deposit | Removal Method |

|---|---|---|---|

| Iron (Fe) | Dissolved base metal, drag-in. nmfrc.org | Roughness, pitting, dark deposits, reduced ductility. nmfrc.org | High pH treatment, continuous filtration at pH > 4.0. nmfrc.org |

| Copper (Cu) | Buss bars, racking, impure salts/anodes. nmfrc.org | Dark deposits in low current density areas. nmfrc.org | Low current density dummying. nmfrc.org |

| Lead (Pb) | Impure anodes, drag-in. nmfrc.org | Increased tensile stress, dark low current density deposits. nmfrc.org | Low current density dummying. nmfrc.org |

| Organic Contaminants | Additive breakdown, drag-in. technic.com | Pitting, roughness, increased stress, brittleness. | Carbon treatment. technic.com |

| Sodium (Na) | Water, impure salts, pH adjustment with caustic soda. nmfrc.org | Brittleness at high concentrations (>30 g/L). nmfrc.org | No known removal method. nmfrc.org |

Optimization of Current Density, Temperature, and Agitation on Electrodeposit Formation

The formation and properties of electrodeposits from Nickel(II) sulfamate baths are critically dependent on the interplay of current density, temperature, and agitation. These parameters are meticulously controlled to achieve desired characteristics such as low internal stress, high ductility, and specific hardness in the deposited nickel layer.

Current Density: The applied current density directly influences the rate of nickel deposition and the resulting grain structure of the deposit. Generally, increasing the current density leads to a higher deposition rate. However, excessively high current densities can result in a number of undesirable effects, including increased internal stress, higher porosity, and a rougher surface finish. This is often attributed to the depletion of nickel ions at the cathode surface and the increased likelihood of hydrogen evolution, which can be incorporated into the deposit, leading to embrittlement. Conversely, very low current densities, while producing low-stress deposits, are often not economically viable for industrial applications due to the slow plating speeds. Therefore, an optimal range of current density is sought to balance deposition rate with the desired mechanical properties.

Temperature: The temperature of the sulfamate electrolyte has a significant impact on the conductivity of the solution, the solubility of the nickel salts, and the kinetics of the electrochemical reactions. An increase in temperature generally decreases the internal stress of the nickel deposit. Higher temperatures enhance the mobility of ions in the electrolyte, leading to improved current efficiency and a wider range of permissible current densities. This often results in a more ductile and finer-grained deposit. However, elevated temperatures can also accelerate the breakdown of the sulfamate anion, leading to the formation of sulfate and ammonium (B1175870) ions, which can alter the deposit's properties and complicate bath maintenance.

Agitation: Agitation of the electrolyte, whether achieved through mechanical stirring, solution circulation, or cathode movement, is crucial for maintaining a uniform concentration of nickel ions at the cathode-solution interface. Effective agitation replenishes the depleted nickel ions at the cathode surface, allowing for the use of higher current densities without compromising the quality of the deposit. It helps to dislodge any hydrogen bubbles that may adhere to the surface, preventing pitting and ensuring a more uniform deposit thickness. The level of agitation must be carefully controlled, as excessive or turbulent flow can lead to non-uniform deposition and a rougher surface.

The interplay between these three parameters is complex. For instance, the optimal current density is often dependent on the operating temperature and the level of agitation. An increase in both temperature and agitation typically allows for the use of higher current densities while still achieving a high-quality, low-stress deposit. The precise optimization of these parameters is specific to the application and the desired properties of the final electroformed or electroplated component.

| Parameter | Effect of Increase | Typical Optimized Range |

| Current Density | Increases deposition rate; can increase stress and roughness if too high. | 2-20 A/dm² |

| Temperature | Decreases internal stress; increases deposition rate and ductility. | 40-60 °C |

| Agitation | Allows for higher current densities; improves deposit uniformity. | Varies with cell geometry and process |

Advanced Electrodeposition and Electroforming Technologies Utilizing Nickel(II) Sulfamate

Nickel(II) sulfamate's unique properties, particularly its ability to produce low-stress and highly ductile deposits, have made it a cornerstone material in several advanced electrodeposition and electroforming technologies.

Application in Micro-Electroforming and High-Speed Electroplating

In the realm of micro-electro-mechanical systems (MEMS) and other micro-scale devices, nickel sulfamate is a preferred electrolyte for micro-electroforming. The low internal stress of the deposits is critical for preventing distortion and delamination of the intricate, high-aspect-ratio microstructures. The high ductility of the resulting nickel components ensures their mechanical robustness. The LIGA (a German acronym for Lithographie, Galvanoformung, Abformung) process, a key microfabrication technique, often employs nickel sulfamate electroforming to create high-precision molds and functional micro-components.

For high-speed electroplating applications, nickel sulfamate electrolytes offer significant advantages. The ability to operate at higher current densities, especially when coupled with optimized temperature and agitation, allows for rapid deposition rates, which is crucial for manufacturing efficiency. This makes it suitable for applications such as the continuous plating of wires, foils, and other components where throughput is a primary concern. The resulting deposits maintain good mechanical properties even at these accelerated plating speeds.

Co-deposition of Nickel-Cobalt (B8461503) Alloys from Sulfamate Electrolytes

The co-deposition of cobalt with nickel from a sulfamate-based electrolyte allows for the tailoring of the deposit's properties to meet specific performance requirements. dntb.gov.ua The addition of cobalt to the nickel sulfamate bath can significantly increase the hardness, tensile strength, and wear resistance of the resulting alloy deposit. The properties of the Ni-Co alloy are highly dependent on the concentration of cobalt in the electrolyte and the operating parameters of the plating process.

The presence of cobalt in the sulfamate electrolyte can influence the grain structure of the deposit, often leading to a finer-grained and more wear-resistant coating. These Ni-Co alloys find applications in areas requiring high-performance coatings, such as in the aerospace industry for components subjected to wear and high temperatures, and in the manufacturing of high-strength electroformed components. The sulfamate system is particularly advantageous for Ni-Co deposition as it helps to maintain low internal stress, which can be a challenge in other electrolyte systems, especially at higher cobalt concentrations.

| Property | Effect of Cobalt Addition |

| Hardness | Increases |

| Tensile Strength | Increases |

| Wear Resistance | Increases |

| Internal Stress | Can increase, but manageable in sulfamate baths. |

Integration with Maskless Patterning Processes (e.g., EnFACE technology)

Nickel sulfamate electrodeposition has been successfully integrated with advanced maskless patterning technologies, such as Electrochemical Fabrication at the Cathode Edge (EnFACE). EnFACE and similar maskless techniques allow for the direct, additive manufacturing of metallic microstructures without the need for traditional photolithographic masks. In these processes, a localized electrochemical cell is used to selectively deposit metal onto a substrate.

The use of nickel sulfamate in these maskless systems is advantageous due to its stable and predictable deposition behavior. The ability to produce low-stress deposits is again critical, as it ensures the dimensional accuracy and structural integrity of the fabricated micro-components. This integration of nickel sulfamate electrodeposition with maskless patterning opens up new possibilities for rapid prototyping and the creation of complex, three-dimensional metallic microstructures for a variety of applications, including electronics, sensors, and biomedical devices.

Electrochemical Recovery and Remediation Strategies for Spent Nickel(II) Sulfamate Solutions

The widespread use of nickel sulfamate in industrial plating and electroforming operations necessitates effective strategies for the recovery of nickel from spent solutions and the remediation of the resulting effluents.

Mechanisms of Nickel Recovery from Industrial Effluents

Electrochemical methods are a primary approach for the recovery of nickel from spent sulfamate plating baths and rinse waters. The fundamental principle involves the use of an electrolytic cell to plate out the nickel ions from the solution onto a cathode. This process not only allows for the recovery of valuable nickel, which can be recycled, but also significantly reduces the concentration of nickel in the wastewater, aiding in compliance with environmental regulations.

One common method is electrowinning, where an insoluble anode is used, and a direct current is applied to deposit the nickel onto a cathode. The efficiency of this process is influenced by factors such as the pH of the solution, the presence of organic additives, and the concentration of nickel ions. For more dilute solutions, high-surface-area cathodes are often employed to improve the efficiency of nickel removal.

Another approach involves the use of ion exchange resins to selectively remove nickel ions from the effluent. The nickel-laden resin can then be regenerated, and the concentrated nickel solution can be treated electrochemically or reused in the plating bath. The choice of recovery mechanism depends on the specific composition of the effluent, the volume of wastewater to be treated, and economic considerations.

Design and Operational Parameters of Electrochemical Reactors for Nickel(II) Recovery

The effective electrochemical recovery of nickel from sulfamate solutions hinges on the meticulous design of the reactor and the precise control of its operational parameters. nih.govresearchgate.net These factors are interdependent and crucial for maximizing nickel recovery efficiency, ensuring high-purity deposits, and minimizing energy consumption. nih.gov Reactors are typically categorized by their mode of operation, such as batch, continuous, or batch-recycle mode. researchgate.netnumberanalytics.comresearchgate.net

Key design components include the electrodes and the reactor's physical configuration. For nickel recovery from sulfamate effluents, common setups incorporate high-surface-area cathodes like nickel mesh and dimensionally stable anodes (DSAs) such as Ti/Ta2O5–IrO2 or platinised titanium. researchgate.netresearchgate.net The choice of anode material is critical to withstand the corrosive environment and to promote desired anodic reactions, primarily oxygen evolution, while avoiding the oxidation of sulfamate ions. researchgate.net

Specialized reactor designs are employed to overcome challenges like poor current distribution and limited mass transfer, particularly in dilute solutions. nih.gov The rotating cylinder electrode (RCE) reactor is one such design, which enhances mass transport and allows for efficient recovery even from effluents with low nickel concentrations (100-200 ppm). nih.govresearchgate.net Other configurations include spouted electrochemical reactors and flow-through or flow-by systems. numberanalytics.comnih.gov

Optimal performance is achieved by carefully managing several operational parameters. The pH of the electrolyte is arguably the most critical parameter. nih.govresearchgate.net Maintaining the pH above 2.5 is essential to prevent the hydrolysis of the sulfamate ion, which degrades the deposit quality and reduces current efficiency. researchgate.net A pH level around 4.0 is often considered optimal, as it prevents the precipitation of nickel hydroxides while inhibiting sulfamate breakdown. nih.govresearchgate.net Continuous pH control, for instance through the controlled addition of NaOH, can obviate the decrease in catholyte pH caused by proton generation at the anode. researchgate.net

Current density directly influences the rate of deposition and energy consumption. nih.gov While higher current densities can increase throughput, they may also enhance parasitic reactions like hydrogen evolution, thereby lowering current efficiency. nih.gov Studies have explored a wide range of current densities, from as low as -3.08 mA cm⁻² for dilute solutions to 240 mA cm⁻² in other contexts. nih.govresearchgate.net Temperature is another key variable; while elevated temperatures can improve kinetics, temperatures above 65°C can accelerate the undesirable hydrolysis of sulfamate. imperial.ac.uksterc.org

The table below summarizes key operational parameters from various research findings on nickel recovery.

Table 1: Operational Parameters for Electrochemical Nickel Recovery

| Parameter | Value/Range | Significance & Findings | Source |

|---|---|---|---|

| pH | ~4.0 (Optimal) | Crucial for preventing sulfamate hydrolysis and nickel hydroxide precipitation. pH control is vital for high purity and efficiency. | nih.govresearchgate.netresearchgate.net |

| Current Density | -3.08 to 240 mA cm⁻² | Impacts recovery efficiency and energy consumption. Optimization is needed to balance deposition rate against parasitic reactions. | nih.govresearchgate.net |

| Temperature | 45°C - 60°C | Affects reaction kinetics. Temperatures should be kept below 65°C to avoid sulfamate degradation. | imperial.ac.ukresearchgate.netnih.gov |

| Initial Ni(II) Concentration | 100 ppm to >100 g/L | Affects current efficiency, which tends to decrease as the nickel concentration is depleted. | nih.govresearchgate.net |

| Agitation (RCE) | 200 - 500 rpm | Enhances mass transport, which is critical for dilute solutions and for preventing the dominance of parasitic reactions. | researchgate.net |

Application of Membrane-Separated Systems for Enhanced Recovery Efficiency

To address several challenges inherent in undivided electrochemical reactors, particularly the detrimental effects of anodic processes on the catholyte, membrane-separated systems are increasingly employed. researchgate.netimperial.ac.uk These systems utilize ion-exchange membranes to physically separate the anode and cathode compartments, leading to significantly enhanced recovery efficiency and process control. imperial.ac.ukmdpi.com

The primary function of the membrane in nickel sulfamate electrolysis is to prevent the anodic oxidation of sulfamate ions and to control the pH of the catholyte. researchgate.net In a typical setup, a cation-exchange membrane is used. researchgate.net This membrane allows for the transport of cations, such as Ni²⁺ ions, while blocking the passage of anions like sulfamate. mdpi.com Crucially, it also restricts the migration of protons (H⁺) generated at the anode (via water oxidation) into the cathode compartment. researchgate.net This prevention of proton flux is vital, as an influx of H⁺ would lower the catholyte pH, leading to increased hydrogen evolution and a sharp decrease in the current efficiency of nickel deposition. researchgate.net

Research has demonstrated the successful development and operation of membrane-separated electrochemical reactors capable of recovering Ni(II) from sulfamate effluents with a current efficiency exceeding 94%. imperial.ac.uk In such systems, it was possible to deplete the Ni(II) concentration from approximately 2 kmol m⁻³ by two orders of magnitude, showcasing the technology's effectiveness. imperial.ac.uk The use of a cation-permeable membrane was shown to be the key factor in maintaining a stable catholyte pH and achieving an average charge yield of 0.94. researchgate.net

The table below presents research findings on the performance of membrane-separated systems for nickel recovery.

Table 2: Performance of Membrane-Separated Electrochemical Reactors for Nickel Recovery

| Performance Metric | Reported Value | System/Conditions | Source |

|---|---|---|---|

| Current Efficiency | > 94% | Membrane-separated reactor for Ni(II) recovery from sulfamate effluents. | imperial.ac.uk |

| Average Charge Yield | 0.94 | Reactor with a cation-permeable membrane and pH control via NaOH addition. | researchgate.net |

| Specific Electrical Energy Consumption | ~4,300 kWh (tonne Ni)⁻¹ | Bench-scale, membrane-separated reactor depleting Ni(II) concentration by two orders of magnitude. | imperial.ac.uk |

| Nickel Concentration Factor | >100-fold | Membrane distillation (MD) used to pre-concentrate nickel electroplating wastewater prior to electrodeposition. | nih.gov |

| Nickel Rejection/Retention | 96% | Nanofiltration (NF) membrane modified with polyethyleneimine (PEI) and graphene oxide (GO). | mdpi.com |

Coordination Chemistry and Ligand Interactions of Nickel Ii Sulfamate Tetrahydrate

The Sulfamate (B1201201) Anion as a Ligand in Nickel(II) Complexation

The sulfamate anion (H₂NSO₃⁻) can act as a versatile ligand in coordination with nickel(II) ions. Its ability to coordinate through either its nitrogen or oxygen atoms allows for the formation of a variety of complex structures. This versatility facilitates the creation of both simple and intricate coordination architectures.

Formation of Mononuclear and Dinuclear Nickel(II)-Sulfamate Complexes

The interaction between nickel(II) and sulfamate ions can result in the formation of both mononuclear and dinuclear complexes. In mononuclear complexes, a single nickel(II) ion is coordinated by one or more sulfamate ligands, along with other potential ligands such as water. Dinuclear complexes, on the other hand, feature two nickel(II) centers bridged by sulfamate anions or other bridging ligands. The formation of these different structural motifs is influenced by factors such as reaction conditions and the presence of other coordinating species. For instance, the presence of a bridging ligand like 4,4'-bipyridine (B149096) can facilitate the formation of dinuclear copper(II) complexes, a principle that can be extended to nickel(II) systems. nih.gov

Coordination Geometries and Stereochemical Aspects of Nickel(II) in Sulfamate Environments

Nickel(II), with its d⁸ electron configuration, can adopt several coordination geometries, most commonly octahedral, square planar, and tetrahedral. frankwalmsley.com The specific geometry is dictated by the nature of the ligands surrounding the nickel(II) center. In sulfamate-containing complexes, the coordination environment is often completed by water molecules or other co-ligands, typically resulting in a distorted octahedral geometry. nih.govnih.gov The sulfamate ligand itself can influence the stereochemistry of the complex through its coordination mode.

| Coordination Number | Common Geometries | Electronic Configuration |

| 4 | Square Planar, Tetrahedral | d⁸ |

| 5 | Square Pyramidal, Trigonal Bipyramidal | d⁸ |

| 6 | Octahedral | d⁸ |

Interactions of Nickel(II) Sulfamate with Ancillary Ligands

The coordination sphere of nickel(II) sulfamate is often enriched by the presence of ancillary ligands, which can significantly alter the structure and properties of the resulting complexes. These ligands can range from simple solvent molecules to complex organic structures like Schiff bases.

Mixed-Ligand Nickel(II) Sulfamate Complexes and Their Structural Diversity

The introduction of additional ligands into a nickel(II) sulfamate system leads to the formation of mixed-ligand complexes with a wide array of structural possibilities. austinpublishinggroup.comiaea.org These complexes can exhibit different coordination numbers and geometries, depending on the steric and electronic properties of the ancillary ligands. luc.edu For example, the reaction of a nickel(II) salt with a combination of ligands like sulfamethazine (B1682506) and diethylenetriamine (B155796) can result in a new mixed-ligand complex with a distinct electrochemical signature. nih.gov The structural diversity of these complexes is a key area of research, as it allows for the fine-tuning of their chemical and physical properties.

Influence of Ligand Design on Nickel(II) Coordination Preferences (e.g., flexidentate Schiff bases)

The design of the ancillary ligand plays a crucial role in directing the coordination geometry of the nickel(II) center. Flexidentate ligands, such as certain Schiff bases, can adapt their coordination mode to the electronic and steric requirements of the metal ion. acs.org Schiff base ligands, which are typically formed from the condensation of an aldehyde or ketone with a primary amine, can offer a range of donor atoms (e.g., N, O, S) and steric bulk. researchgate.netcapes.gov.br This versatility can be used to stabilize specific coordination geometries, such as square planar or tetrahedral, and to create complexes with desired properties. mdpi.comnih.gov The coordination of Schiff base ligands to a Ni(II) ion can result in either mononuclear or dinuclear structures, further highlighting their role in promoting structural diversity. researchgate.net

Role of Solvent Molecules (e.g., water) in the Coordination Sphere

Solvent molecules, particularly water, play a significant role in the coordination chemistry of nickel(II) sulfamate. mdpi.com In the solid state, nickel(II) sulfamate exists as a tetrahydrate, with water molecules directly coordinated to the nickel(II) ion, typically forming a hexa-coordinate, octahedral complex. wikipedia.org These coordinated water molecules can be crucial in stabilizing the crystal structure through hydrogen bonding networks. nih.gov In solution, the coordination of solvent molecules can be dynamic, with the potential for solvent exchange with other ligands present in the medium. luc.edu The presence of coordinated water molecules can also influence the magnetic properties and reactivity of the nickel(II) complex. mdpi.comrsc.org In some cases, water molecules can act as bridging ligands, connecting two metal centers to form polynuclear structures. nih.gov

Supramolecular Interactions and Self-Assembly in Nickel(II) Sulfamate Systems

The study of supramolecular chemistry in systems involving Nickel(II) sulfamate tetrahydrate focuses on the non-covalent interactions that guide the organization of molecules into well-defined, functional architectures. The sulfamate and hydrate (B1144303) ligands associated with the nickel(II) ion provide a rich platform for forming extensive networks of hydrogen bonds and other weak interactions. These interactions are fundamental to the crystal packing of the compound itself and are a key consideration in using it as a building block for larger, self-assembled structures. The ability to control these interactions allows for the design of novel materials with tailored properties, leveraging the coordination preferences of the nickel(II) center.

Analysis of Intermolecular Hydrogen Bonding Networks in Crystalline Solids

While a definitive single-crystal X-ray diffraction study for Nickel(II) sulfamate tetrahydrate, Ni(SO₃NH₂)₂·4H₂O, is not broadly published in peer-reviewed literature, an analysis of its constituent parts allows for a detailed prediction of its hydrogen bonding network. The crystalline solid is composed of nickel(II) ions, sulfamate anions (NH₂SO₃⁻), and four water molecules of hydration. These components provide multiple sites for hydrogen bonding, which are crucial for the stability of the crystal lattice.

The primary contributors to the hydrogen bond network are:

Water Molecules (H₂O): As waters of hydration, these are excellent hydrogen bond donors through their hydroxyl groups (O-H) and can also act as hydrogen bond acceptors via the lone pairs on the oxygen atoms.

Sulfamate Anions (NH₂SO₃⁻): The amine group (N-H) on the sulfamate anion serves as a hydrogen bond donor. The three oxygen atoms of the sulfonate group are potent hydrogen bond acceptors.

Based on these functional groups, the compound is noted to have 6 hydrogen bond donor sites and 12 hydrogen bond acceptor sites. alfa-chemistry.com This high number of potential interaction sites facilitates the formation of a complex and robust three-dimensional network. In such hydrated metal salts, it is common for the water molecules to coordinate directly to the metal center, forming an aquo complex. For Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O), X-ray crystallography reveals that the nickel ion exists as an octahedral [Ni(H₂O)₆]²⁺ complex, with these coordinated water molecules forming hydrogen bonds to the surrounding sulfate anions. A similar arrangement is anticipated for Nickel(II) sulfamate tetrahydrate, where water molecules and potentially the amine or oxygen atoms of the sulfamate ligands coordinate to the Ni(II) ion, and an extensive hydrogen bond network links these coordinated units together, ensuring the stability of the crystalline structure.

Table 1: Potential Hydrogen Bond Donors and Acceptors in Crystalline Nickel(II) Sulfamate Tetrahydrate

| Component | Functional Group | Role |

|---|---|---|

| Water of Hydration | O-H | Donor |

| Water of Hydration | Oxygen Atom | Acceptor |

| Sulfamate Anion | N-H | Donor |

Design of Self-Assembled Structures Incorporating Nickel(II) Sulfamate Moieties

Nickel(II) sulfamate tetrahydrate serves as an effective and highly soluble precursor for the nickel(II) ions required in the bottom-up construction of self-assembled supramolecular structures, such as coordination polymers. chemimpex.comottokemi.com The design of these architectures does not rely on the sulfamate anion itself but rather on the predictable coordination geometry of the nickel(II) ion, which is then directed by carefully selected organic ligands. The process involves dissolving the nickel salt and the organic linkers in a suitable solvent, allowing the components to spontaneously assemble into ordered, often crystalline, materials.

The rational design of these structures is primarily governed by the principles of coordination and supramolecular chemistry:

Ligand Design: The geometry and functionality of the organic ligands are the most critical factors. Ligands are designed with specific coordination sites (e.g., nitrogen or oxygen atoms) positioned to induce the formation of desired network topologies (e.g., 1D chains, 2D layers, or 3D frameworks) upon binding to the nickel centers.

Supramolecular Interactions: Beyond the primary metal-ligand coordination bonds, weaker forces like hydrogen bonding, π-π stacking, and van der Waals interactions play a crucial role in stabilizing the final structure and influencing the packing of the coordination polymers. researchgate.net For example, ligands with complementary hydrogen-bonding motifs, such as donor-acceptor-donor (DAD) and acceptor-donor-acceptor (ADA), can be used to guide the assembly of extended lattices. researchgate.net

Reaction Conditions: Factors such as solvent, temperature, and pH can influence the kinetics and thermodynamics of the self-assembly process, sometimes leading to the formation of different structural isomers or polymorphs. rsc.org

By using Nickel(II) sulfamate as the source of Ni(II) nodes, researchers can focus on the synthesis of innovative organic linkers to build novel materials. For instance, a water-stable nickel(II)-cyamelurate coordination polymer was synthesized using an aqueous NiCl₂ solution, but a soluble salt like nickel sulfamate could also serve this purpose. mdpi.com The resulting material demonstrated robust catalytic activity, highlighting how the coordination environment engineered by the ligand dictates the functional properties of the self-assembled structure. mdpi.com

Table 2: Strategies for Designing Self-Assembled Nickel-Containing Structures

| Design Strategy | Description | Example System |

|---|---|---|

| Ligand-Directed Assembly | Utilizes organic ligands with specific geometries and coordinating groups to direct the formation of a desired network topology (e.g., linear, layered). | Synthesis of a nickel(II)-cyamelurate coordination polymer where the cyamelurate ligand directs the assembly and imparts catalytic properties. mdpi.com |

| Supramolecular Building Blocks | Employs pre-formed coordination complexes as "metalloligands" which are then linked together through further coordination or non-covalent interactions. rsc.org | A complex like bis(2-guanidinobenzimidazolo)nickel(II) with specific hydrogen-bonding sites can be used to build larger arrays. researchgate.net |

| Control of Reaction Conditions | Varies parameters like solvent, temperature, or pH to influence the final structure, potentially yielding different polymorphs with distinct properties. rsc.org | Solvent-induced formation of different nickel(II) complexes from the same bis-thiosemicarbazone ligand. |

Table 3: Compound Names Mentioned in this Article

| Compound Name | Chemical Formula |

|---|---|

| Nickel(II) sulfamate tetrahydrate | Ni(SO₃NH₂)₂·4H₂O |

| Nickel(II) sulfate hexahydrate | NiSO₄·6H₂O |

| Nickel(II) chloride | NiCl₂ |

| Bis(2-guanidinobenzimidazolo)nickel(II) | C₁₆H₁₆N₁₀Ni |

Spectroscopic and Advanced Characterization of Nickel Ii Sulfamate Tetrahydrate

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the molecular structure and bonding within nickel(II) sulfamate (B1201201) tetrahydrate.

FTIR Spectroscopy: The FTIR spectrum of a nickel(II) complex reveals characteristic absorption bands that confirm the coordination of the ligands to the nickel ion. nih.gov For instance, a shift in the ν(C=N) band to a lower energy region in the complex compared to the free ligand suggests the coordination of the azomethine nitrogen atom to the metal ion. nih.gov Similarly, a shift in the phenolic C-O stretching frequency to a lower wavenumber indicates coordination through the phenolic oxygen atom. nih.gov New bands appearing in the spectra of nickel complexes, which are absent in the free ligand, can be assigned to ν(Ni-N) and ν(Ni-O) vibrations, further confirming the metal-ligand bond formation. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR and is particularly useful for studying vibrational modes in aqueous solutions and for identifying different nickel sulfide (B99878) species. gatech.edu For instance, in the study of nickel sulfides, Raman spectroscopy can distinguish between different phases such as Ni3S2, NiS, Ni3S4, and NiS2 based on their unique Raman-active modes. gatech.edu The calculated Raman frequencies for these species, when compared with experimental data, aid in the accurate identification of the compounds formed under various conditions. gatech.edu

The table below summarizes typical vibrational modes observed in nickel complexes.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| ν(C=N) | ~1600-1630 | Shift indicates coordination of azomethine nitrogen. nih.gov |

| ν(C-O) (phenolic) | ~1230-1280 | Shift indicates coordination of phenolic oxygen. nih.gov |

| ν(Ni-N) | ~745 | Confirms Ni-N bond formation. nih.gov |

| ν(Ni-O) | ~460 | Confirms Ni-O bond formation. nih.gov |

This table presents generalized data for nickel complexes and specific values for nickel(II) sulfamate tetrahydrate may vary.

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Coordination Environment

Electronic or UV-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions and coordination geometry of nickel(II) complexes. The UV-Vis spectrum of an aqueous solution of a Ni(II) salt typically shows absorption bands corresponding to d-d electronic transitions. cetjournal.it For instance, solutions of nickel(II) sulfate (B86663) exhibit a characteristic green color due to the [Ni(H2O)6]²⁺ aqua ion, with absorption peaks around 396 nm. cetjournal.it

The positions and intensities of these absorption bands are sensitive to the ligand field environment around the Ni(II) ion. researchgate.netrdd.edu.iq For example, the absorption peaks of Ni(II) complexes can shift to longer wavelengths (red shift) or shorter wavelengths (blue shift) depending on the ligand field strength. researchgate.netrdd.edu.iq Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to interpret the electronic transitions and assign them to specific molecular orbitals. dpublication.com These calculations often show good agreement with experimental data obtained from UV-Vis spectroscopy. dpublication.com

The spectra of Ni(II) complexes in different solvents can also provide information about solvatochromism, where the color of the solution changes with the solvent polarity. nih.gov This is due to the interaction of the solvent molecules with the complex, which can alter the energy levels of the d-orbitals.

The following table summarizes the typical electronic transitions observed for octahedral Ni(II) complexes.

| Transition | Wavelength Range (nm) |

| ³A₂g → ³T₂g | ~1000-1200 |

| ³A₂g → ³T₁g(F) | ~600-750 |

| ³A₂g → ³T₁g(P) | ~350-450 |

This table presents generalized data and specific values for nickel(II) sulfamate tetrahydrate may differ.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Speciation and Dynamics

While not as commonly applied to paramagnetic Ni(II) complexes as other techniques due to signal broadening, Nuclear Magnetic Resonance (NMR) spectroscopy can still provide valuable information about the solution-phase speciation and dynamics of nickel(II) sulfamate. In specific cases, particularly with diamagnetic nickel complexes or when studying the ligands themselves, NMR can be a powerful tool. For instance, ¹H and ¹³C NMR spectra can confirm the coordination of Schiff base ligands to a Ni(II) ion by observing shifts in the resonance signals of the ligand upon complexation. redalyc.org

X-ray Absorption Spectroscopy (XAS) for Chemical State and Local Structure Determination

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. stanford.edu It is particularly useful for determining the oxidation state and coordination environment of metal ions in various materials. nih.gov XAS is element-specific, meaning it can probe the environment of a specific atom, such as nickel, even in a complex matrix. nih.gov The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination geometry of the absorbing atom. nih.gov For nickel compounds, the position of the Ni K-edge absorption edge shifts to higher energy with increasing oxidation state. researchgate.net The shape of the XANES spectrum is also sensitive to the coordination environment of the nickel ion.

EXAFS provides information about the number, type, and distance of neighboring atoms to the absorbing atom. nih.gov Analysis of the EXAFS region can yield precise bond lengths and coordination numbers. nih.gov

A powerful application of XAS is its use in in-situ studies, allowing for the real-time monitoring of chemical and electrochemical processes. nih.gov In-situ fluorescence yield XAS (FY-XAS) has been successfully employed to track the electrochemical deposition of nickel from nickel sulfamate solutions. nih.govrsc.org By monitoring the Ni L-edge and O K-edge under potential control, researchers can observe the deposition of Ni and the role of water molecules and additives at the electrode-electrolyte interface. nih.govrsc.org This technique has revealed that in the presence of certain additives like ethylene (B1197577) glycol, water molecules are removed from the electrode surface before the electrochemical deposition of nano- or micro-structured nickel. nih.govrsc.org

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

X-ray diffraction (XRD) techniques are indispensable for determining the crystal structure of solid materials.

Powder XRD is used to identify the crystalline phases present in a sample by comparing the experimental diffraction pattern to known patterns in a database. researchgate.net It can also be used to study the thermal decomposition of hydrated salts like nickel(II) sulfamate tetrahydrate, revealing changes in the crystal structure upon dehydration at different temperatures. researchgate.net

The crystal system and space group can also be determined. For example, some nickel(II) complexes have been found to crystallize in monoclinic or orthorhombic systems. mdpi.comwikipedia.org

The following table summarizes the crystallographic data for a representative nickel(II) complex.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Coordination Geometry | Distorted Square Planar |

| Ni-Ligand Ratio | 1:2 |

This data is for a specific nickel(II) complex and may not be representative of nickel(II) sulfamate tetrahydrate. mdpi.com

Quantitative Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.org By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules are packed in a solid state. The analysis is performed using the crystallographic information file (CIF) of the compound to generate three-dimensional Hirshfeld surfaces and two-dimensional fingerprint plots, which summarize the nature and prevalence of different atomic contacts. scirp.orgresearchgate.net

The Hirshfeld surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. The d_norm surface, derived from the external distance (d_e) to the nearest nucleus outside the surface and the internal distance (d_i) to the nearest nucleus inside, highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker or longer-range interactions. mdpi.com

Two-dimensional fingerprint plots are a key output, graphically representing the distribution of d_e and d_i for all points on the surface. These plots can be deconstructed to show the percentage contribution of specific types of intermolecular interactions to the total Hirshfeld surface area. nih.gov For nickel(II) complexes, this allows for a quantitative comparison of interactions like hydrogen bonds (O···H/H···O), van der Waals forces (H···H), and other contacts involving carbon or other atoms (C···H/H···C). nih.govresearchgate.net

While specific data for Nickel(II) sulfamate tetrahydrate is not available, the analysis of analogous nickel(II) compounds demonstrates the quantitative insights provided by this technique. For instance, in tetra-aqua-bis-(isonicotinamide-κN1)nickel(II) fumarate, the crystal packing is dominated by H···O/O···H (41.8%) and H···H (35.3%) interactions. nih.gov In another example, trans-bis(thiocyanato-κN)bis{2,4,6-trimethyl-N-[(pyridin-2-yl)methylidene]aniline-κN,N′}nickel(II), the primary contacts are H···H (54.9%), H···C/C···H (15.7%), and H···S/S···H (21.1%). researchgate.net This type of quantitative breakdown is crucial for understanding the forces that stabilize the crystal structure.

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Various Nickel(II) Complexes

| Interaction Type | Ni(C₆H₆N₂O)₂(H₂O)₄ nih.gov | [Ni(NCS)₂(C₁₅H₁₆N₂)₂] (Form II) researchgate.net |

| H···H | 35.3% | 54.9% |

| H···O/O···H | 41.8% | - |

| H···C/C···H | 10.2% | 15.7% |

| H···S/S···H | - | 21.1% |

| π-π Stacking | - | 5.5% |

This table presents data from representative Nickel(II) complexes to illustrate the outputs of Hirshfeld Surface Analysis.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Nickel(II) Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying chemical species that possess unpaired electrons. ethz.chpnnl.gov It is highly sensitive to paramagnetic centers, including transition metal ions like nickel(II). The Ni(II) ion has a 3d⁸ electron configuration, which, in an octahedral or distorted octahedral environment, typically results in a paramagnetic high-spin state (S=1), making it EPR active. nih.gov

The EPR spectrum provides critical information about the electronic structure and the local coordination environment of the paramagnetic metal ion. nih.gov The interaction of the unpaired electrons with an external magnetic field leads to resonance absorption, which is characterized by the g-factor. The g-factor is a tensor quantity that reflects the local magnetic field experienced by the electron and is sensitive to the symmetry of the metal ion's coordination sphere. researchgate.net

For polycrystalline (powder) samples of Ni(II) complexes, the EPR spectrum's features can distinguish between different geometries. For instance, a rhombic EPR spectrum, characterized by three different principal g-values (g₁, g₂, g₃), is indicative of a low-symmetry environment, such as that found in some square-planar Ni(III) species formed upon oxidation. rsc.org In contrast, axially symmetric systems would show two g-values (g∥ and g⊥). The analysis of these spin Hamiltonian parameters provides a detailed picture of the electronic ground state of the nickel ion. nih.gov While Ni(II) itself is often studied, EPR is also instrumental in characterizing related paramagnetic species like Ni(I) or Ni(III) that can be generated through redox processes. researchgate.netrsc.org

Table 2: Illustrative EPR g-Values for Representative Paramagnetic Nickel Species

| Nickel Species | g-values | Comments | Reference |

| [Ni(en)₃]²⁺ | g⊥ = 2.336 | Strong anisotropic signal attributed to g⊥ of Ni(II). | researchgate.net |

| Ni(III)-L¹ | g₁ = 2.193, g₂ = 2.080, g₃ = 2.006 | Rhombic spectrum characteristic of square-planar low-spin Ni(III). | rsc.org |

This table presents data from representative paramagnetic Nickel complexes to illustrate the outputs of EPR Spectroscopy. L¹ represents o-phenylenebis(N′-methyloxamidate).

Theoretical and Computational Modeling of Nickel Ii Sulfamate Tetrahydrate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic electronic properties of the Nickel(II) sulfamate (B1201201) complex, including the nature of its coordination, chemical bonding, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Nickel(II) sulfamate tetrahydrate, DFT studies would focus on the central nickel(II) ion and its coordination environment, which includes sulfamate anions and water molecules. nih.gov These calculations can determine the preferred coordination geometry, which is typically a distorted octahedral arrangement for Ni(II) complexes. nih.govmdpi.com

DFT is used to calculate key energetic and electronic properties. iaea.org Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can reveal the nature of the bonding between the nickel ion and its ligands, quantifying the charge transfer and orbital interactions that stabilize the complex. nih.gov Hirshfeld surface analysis can further elucidate the significant intermolecular interactions, such as hydrogen bonds, that govern the crystal structure. mdpi.com While specific DFT studies on Nickel(II) sulfamate tetrahydrate are not widely published, the methodology is well-established through research on analogous Ni(II) complexes. nih.govmdpi.commdpi.com For instance, studies on other ternary nickel(II) complexes have successfully calculated geometric parameters and interaction energies, showing strong agreement with experimental X-ray diffraction data. mdpi.com

Table 1: Representative Theoretical Data for a Modeled Ni(II) Complex using DFT This table presents typical data obtained from DFT calculations on a representative ternary Ni(II) complex, illustrating the types of parameters derived for such systems.

| Parameter | Calculated Value | Significance |

| Ni-N Bond Length | ~2.0 - 2.2 Å | Defines the primary coordination sphere geometry. |

| Ni-O Bond Length | ~2.0 - 2.1 Å | Characterizes the interaction with oxygen-donating ligands. |

| HOMO-LUMO Gap | 3.20 – 4.26 eV mdpi.com | Indicates electronic stability and reactivity potential. |

| Electrophilicity Index | 4.54 – 5.88 eV mdpi.com | Measures the ability of the complex to accept electrons. |

| Void Percentage in Unit Cell | 11.7% mdpi.com | Suggests potential for doping or guest molecule inclusion. |

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental measurements for validation. Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transitions that correspond to UV-Visible absorption spectra. researchgate.net These calculations can help assign the observed spectral bands, such as the d-d transitions characteristic of the Ni(II) center and charge-transfer bands.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. mdpi.com Comparing the computed vibrational modes with experimental spectra helps to confirm the coordination of functional groups. For example, a calculated shift in the vibrational frequency of a C=N or S-O bond upon coordination to the nickel center provides strong evidence of metal-ligand bond formation. nih.gov In studies of other Ni(II) complexes, DFT calculations have shown strong agreement with experimental vibrational spectra, aiding in the detailed characterization of the compound's structure. mdpi.com

Molecular Dynamics Simulations for Solution-Phase Behavior and Interfacial Phenomena

While quantum mechanics excels at describing electronic structure, classical Molecular Dynamics (MD) simulations are better suited for modeling the dynamic behavior of large systems over longer timescales, such as Nickel(II) sulfamate tetrahydrate dissolved in an aqueous electrolyte. mdpi.com

In an electrolyte solution, such as a nickel sulfamate plating bath, the movement of ions is governed by three primary transport mechanisms:

Diffusion: Random thermal motion of ions leading to a net movement from a region of higher concentration to one of lower concentration.

Convection: Movement of ions due to the bulk flow of the electrolyte.

Migration: Movement of charged ions under the influence of an applied electric field.

The Nernst-Planck equation provides a continuum-level mathematical framework for describing these combined transport phenomena. researchgate.nettue.nl MD simulations offer an atomistic view of these processes. caltech.edu By simulating the trajectories of individual nickel ions, sulfamate ions, and water molecules over time, MD can be used to calculate fundamental transport properties like diffusion coefficients. These simulations provide insight into the solvation structure of the Ni(II) ion and how this structure influences its mobility within the electrolyte. researchgate.net

The interface between the electrode and the electrolyte is where the critical reactions for processes like electroplating occur. icck.org MD simulations are invaluable for studying the structure and dynamics of this region, known as the electrochemical double layer. cecam.org

Simulations can model the adsorption of Ni(II) ions, sulfamate ions, and additives onto the electrode surface from the electrolyte. This involves constructing a simulation box containing an electrode slab (e.g., nickel or copper), the aqueous electrolyte with dissolved Nickel(II) sulfamate, and applying an electric potential to mimic the conditions of electrodeposition. These simulations reveal how ions arrange at the interface, the initial steps of desolvation as the ion approaches the surface, and the surface coverage of different species, all of which are crucial for understanding the mechanism of film growth and the resulting material properties. cecam.orgmdpi.com

Micro-Kinetic Modeling of Electrochemical Reactions and Catalytic Cycles

Micro-kinetic modeling (MKM) bridges the gap between atomic-scale quantum chemical calculations and macroscopic kinetic measurements of a chemical reaction. nsf.gov It is a "bottom-up" approach that uses first-principles data to predict real-world reaction rates without relying on fitted parameters. nsf.govuu.nl

For an electrochemical system involving Nickel(II) sulfamate, such as electrodeposition, an MKM study would proceed as follows:

Propose Elementary Reaction Steps: A detailed mechanism for nickel reduction at the cathode is hypothesized. This includes steps like the adsorption of hydrated Ni(II) ions, stepwise charge transfer, surface diffusion of adatoms, and incorporation into the crystal lattice.

Calculate Energetics with DFT: The activation energy for each proposed elementary step is calculated using DFT. uu.nl This provides the fundamental kinetic parameters for the model.

Solve the Kinetic Model: The set of elementary reactions and their associated energies are used to formulate a system of rate equations. Solving this system under steady-state or transient conditions yields macroscopic observables like current density (reaction rate), electrode potential, and the surface coverage of various intermediate species. uu.nl

Development of Mechanistic Models for Nickel(II) Reduction

Mechanistic models for the reduction of Nickel(II) from sulfamate solutions aim to describe the fundamental steps involved in the electrodeposition process. These models are crucial for understanding the kinetics of the reaction and the factors that control the properties of the deposited nickel layer, such as internal stress and ductility. imperial.ac.uknmfrc.org

A key challenge in modeling this system is identifying the precise reaction pathway. While some models for nickel plating from other baths (like Watts baths) suggest the involvement of a Ni(OH)ads intermediate, this is considered unlikely in acidic sulfamate solutions due to the very low concentration of NiOH+ species. imperial.ac.uk A more recent and accepted mechanistic model for nickel deposition from sulfamate solutions postulates that the reduction occurs through a Ni+ads intermediate. imperial.ac.uk

This model treats the reduction of Ni(II) and the concurrent hydrogen evolution as a series of sequential one-electron charge transfer reactions. These reactions involve adsorbed intermediates, namely NiIads and Hads, which compete for active sites on the cathode surface. imperial.ac.uk The competition between nickel deposition and hydrogen adsorption is a critical aspect of the model, as it directly influences current efficiency and the properties of the deposit. imperial.ac.uk For instance, the adsorption of hydrogen is known to be an inhibiting factor, and the model that accounts for this competition can more accurately predict reaction rates. researchgate.net

Computational platforms like COMSOL Multiphysics® are utilized to implement these mechanistic models. frontiersin.org Within such software, the "Electrodeposition" module allows for the simulation of the process by defining the electrode reactions using established kinetic expressions, most commonly the Butler-Volmer equations. frontiersin.orgcomsol.com These simulations can be configured to represent industrial conditions, such as operating in galvanostatic mode (constant current), and can even model the physical growth of the deposit over time by using moving boundaries. frontiersin.org

Further refinements to the mechanistic model consider the role of other species in the electrolyte. Studies on nickel-cobalt (B8461503) alloy deposition from sulfamate baths suggest that the codeposition mechanism may involve the formation of heteronuclear surface complexes where the sulfamate anion acts as a bidentate ligand. sterc.org The presence of additives or impurities, such as ammonium (B1175870) ions that form from the hydrolysis of sulfamate, also requires incorporation into the model. imperial.ac.ukresearchgate.net Ammonium ions have been shown to suppress the lateral growth of nickel crystals and favor outgrowth, which can be explained by the adsorption of atomic hydrogen and polar NH3 molecules. researchgate.net

A summary of the proposed reaction steps in the Ni+ads intermediate model is presented below:

| Step | Reaction | Description |

| 1 | Ni²⁺ + e⁻ → Ni⁺(ads) | Reduction of aqueous Nickel(II) to an adsorbed Nickel(I) intermediate on the cathode surface. |

| 2 | Ni⁺(ads) + e⁻ → Ni(s) | Reduction of the adsorbed intermediate to solid nickel metal. |

| 3 | H⁺ + e⁻ → H(ads) | Competing reaction where protons are reduced to adsorbed hydrogen atoms on the cathode surface. |

| 4 | H(ads) + H(ads) → H₂(g) | Combination of adsorbed hydrogen atoms to form hydrogen gas. |

This micro-kinetic model, based on Langmuir adsorption isotherms for the competing intermediates, can successfully compute Ni(II) reduction rates and current efficiencies as a function of key parameters like Ni(II) concentration, applied potential, and bulk solution pH. imperial.ac.uk

Parameter Estimation and Sensitivity Analysis in Reaction Models

Parameter estimation and sensitivity analysis are critical for validating and utilizing the mechanistic models described above. These analyses determine how sensitive the model's output (e.g., deposit thickness, stress, hardness) is to changes in input parameters (e.g., temperature, pH, current density). This understanding is essential for process control and optimization in industrial applications. nmfrc.orgtechnic.com

The properties of nickel deposits from sulfamate solutions are highly dependent on a wide range of operating variables. nmfrc.org Sensitivity analysis, whether performed through computational simulation or empirical studies, aims to quantify these dependencies. The primary parameters influencing the electrodeposition process from a nickel sulfamate bath include electrolyte composition, pH, temperature, and current density. technic.commdpi.com

Key Parameters and Their Effects:

pH: The acidity of the bath significantly affects deposit stress and hardness. For a typical sulfamate solution, the lowest internal stress is often achieved within a pH range of 3.8 to 4.8. nmfrc.org Stress increases rapidly at pH values above 5.0 due to the codeposition of basic nickel salts. nmfrc.org Hardness, however, tends to be fairly constant until the pH rises above 5.0, at which point it increases sharply. nmfrc.org A low pH (3.0-3.5) can reduce cathode efficiency but is favorable for the electrolytic removal of metallic impurities. nmfrc.org

Temperature: In sulfamate solutions, the tensile strength of the deposit generally decreases as the temperature increases up to 50°C. technic.com Higher temperatures (e.g., up to 71°C) are sometimes used in concentrated baths to minimize anode sludge formation at high current densities. nmfrc.org

Current Density: The applied current density has a strong influence on internal stress. Unlike in Watts baths, increasing the cathode current density in a sulfamate solution tends to decrease the tensile strength of the deposit. technic.com At very high current densities, burning (deposition of basic nickel salts) can occur, especially if the nickel metal concentration is low. nmfrc.org

Electrolyte Composition:

Nickel Sulfamate Concentration: This is a primary factor influencing the physical properties of the deposit. researchgate.net High concentrations are used for high-speed plating, while lower concentrations have been shown to increase the hardness and tensile strength of the films. researchgate.net

Nickel Chloride Concentration: Chloride is added to promote anode corrosion. hartmaterials.com However, its concentration must be controlled, as higher chloride levels can increase the internal stress of the deposit. nmfrc.org

Boric Acid: Acts as a buffer to stabilize the pH at the cathode surface. nmfrc.org Its required concentration increases with the operating temperature. nmfrc.org

Impurities: Metallic impurities such as iron, copper, lead, and zinc can cause issues like pitting, roughness, and dark deposits, and they increase internal stress. nmfrc.org Organic contaminants are typically removed via carbon treatment. technic.com

The following tables summarize the observed sensitivity of deposit properties to key operating parameters based on experimental findings, which in turn inform the parameterization of computational models.

Table 1: Sensitivity of Nickel Deposit Properties to Operating Parameters in Sulfamate Baths Based on data from multiple sources. nmfrc.orgtechnic.commdpi.com

| Parameter Increased | Effect on Internal Stress | Effect on Hardness | Effect on Ductility | Effect on Tensile Strength |

|---|---|---|---|---|

| pH (up to ~5.0) | Generally decreases | Relatively constant | Increases | Decreases |

| pH (above 5.0) | Increases sharply | Increases sharply | Decreases | - |

| Temperature (up to 50°C) | Decreases | Decreases | Increases | Decreases technic.com |

| Current Density | Becomes more compressive/less tensile | Increases | Decreases | Decreases technic.com |

| Chloride Concentration | Increases tensile stress | - | Decreases | Increases |

Table 2: Influence of Metallic Impurities on Nickel Sulfamate Deposits Based on data from source nmfrc.org

| Impurity | Typical Effect on Deposit | Removal Method |

|---|---|---|

| Iron (Fe) | Roughness, pitting, dark deposits, reduced ductility. nmfrc.org | High pH treatment (precipitation as ferric hydroxide). nmfrc.org |

| Copper (Cu) | Dark deposits, reduced ductility. | Low current density electrolysis ("dummying"). technic.com |

| Lead (Pb) | Increases tensile stress, dark low-current-density deposits. nmfrc.org | Low current density electrolysis ("dummying"). nmfrc.org |

| Zinc (Zn) | Dark deposits, embrittlement. | High pH treatment and electrolysis. technic.com |

Computational models, once validated against such experimental data, can be used to perform systematic sensitivity analyses. semanticscholar.org By varying input parameters in the model (e.g., concentrations, kinetic constants, temperature) and observing the impact on simulated outcomes (e.g., current distribution, deposit thickness uniformity), researchers and engineers can identify the most critical parameters for process control. frontiersin.orgcomsol.com This model-based approach allows for the optimization of the electroplating process to achieve desired coating properties with high consistency and minimal waste. mdpi.comfinishingandcoating.com

Advanced and Emerging Applications of Nickel Ii Sulfamate Tetrahydrate

Catalysis in Organic and Inorganic Synthesis

The role of nickel as a cost-effective and versatile catalyst has gained significant traction, with nickel(II) compounds being explored for a wide range of organic transformations. nih.govnih.gov Nickel(II) sulfamate (B1201201) tetrahydrate serves as a key starting material in the development of sophisticated catalytic systems. chemimpex.comsigmaaldrich.comsigmaaldrich.com

Nickel(II) Sulfamate as a Precursor for Heterogeneous and Homogeneous Catalysts

Nickel(II) sulfamate tetrahydrate is a versatile precursor for creating both homogeneous and heterogeneous catalysts. nih.govchemimpex.comamericanelements.com In homogeneous catalysis, where the catalyst is in the same phase as the reactants, nickel complexes are often synthesized from a reliable nickel source. wikipedia.org The high solubility and purity of nickel(II) sulfamate make it an excellent candidate for this purpose. chemimpex.com

For heterogeneous catalysis, where the catalyst is in a different phase from the reactants, nickel(II) sulfamate can be used to prepare solid-supported catalysts. wikipedia.org For instance, it can serve as the nickel source for impregnating supports like alumina (B75360) or silica, which are then converted into active catalytic materials. It is also used in the synthesis of nickel nanoparticles, which are highly effective heterogeneous catalysts for reactions like hydrogenation. wikipedia.orgnih.gov The compound's role as a material synthesis precursor is critical for these applications. sigmaaldrich.comsigmaaldrich.com

Role in Specific Organic Transformations (e.g., Suzuki-Miyaura Reactions with Aryl Sulfamates)

A significant area of application for nickel catalysts is in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful method for forming carbon-carbon bonds. chemrxiv.org Traditionally relying on palladium, research has shifted towards more sustainable and economical nickel-based catalysts. nih.govresearchgate.net

Notably, nickel catalysts have proven effective in the Suzuki-Miyaura cross-coupling of aryl sulfamates. acs.orgnih.gov This is particularly valuable because aryl sulfamates can be readily prepared from phenols, which are ubiquitous and inexpensive starting materials. chemrxiv.orgresearchgate.net The sulfamate group acts as an effective leaving group, similar to a halide in traditional cross-coupling, and can also function as a directing group to control regioselectivity in prior synthetic steps. nih.govresearchgate.net

Research has demonstrated that nickel catalysts, such as those formed from NiCl2(PCy3)2 or (dppf)Ni(o-tolyl)(Cl), can facilitate the coupling of various aryl sulfamates with boronic acids to produce biaryls in good to excellent yields. researchgate.netacs.org These reactions often proceed under milder conditions and with lower catalyst loadings than other systems. nih.govresearchgate.net

| Aryl Sulfamate Substrate | Boronic Acid Partner | Nickel Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Naphthyl sulfamate | Phenylboronic acid | NiCl2(PCy3)2 | 95 | nih.gov |

| 4-Methoxy-phenyl sulfamate | Phenylboronic acid | NiCl2(PCy3)2 | 85 | nih.gov |

| 4-Trifluoromethyl-phenyl sulfamate | Phenylboronic acid | NiCl2(PCy3)2 | 78 | nih.gov |

| Phenyl sulfamate | 4-Methyl-phenylboronic acid | (dppf)Ni(o-tolyl)(Cl) | 98 | researchgate.net |

| 3,5-Dimethyl-phenyl sulfamate | Phenylboronic acid | (dppf)Ni(o-tolyl)(Cl) | 99 | researchgate.net |

Mechanistic Insights into Catalytic Activity and Selectivity

The mechanism of nickel-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction of aryl sulfamates, is believed to proceed through a Ni(0)/Ni(II) catalytic cycle. researchgate.netacs.org The key steps involve:

Oxidative Addition: The active Ni(0) catalyst reacts with the aryl sulfamate, cleaving the aryl C–O bond and forming a Ni(II)-aryl-sulfamate intermediate. acs.org

Transmetalation: The aryl group from the boronic acid is transferred to the nickel center, displacing the sulfamate group.

Reductive Elimination: The two aryl groups on the nickel center couple and are eliminated, forming the biaryl product and regenerating the active Ni(0) catalyst.

Mechanistic studies have revealed that the formation of Ni(I) species during the reaction is possible through comproportionation pathways. nih.govacs.org However, this Ni(I) species is considered an off-cycle, detrimental intermediate that does not promote the desired cross-coupling and can inhibit the primary Ni(0)/Ni(II) cycle. researchgate.netacs.org Understanding these pathways and the factors that influence catalyst stability and selectivity is crucial for designing more efficient and robust nickel catalysts for organic synthesis. nih.govresearchgate.netacs.org

Materials Science and Engineering Applications

In materials science, the demand for high-purity precursors for advanced functional materials is paramount. Nickel(II) sulfamate tetrahydrate's characteristics make it an ideal starting point for synthesizing a range of nickel-based materials with tailored properties. chemimpex.comsigmaaldrich.comsigmaaldrich.com

Precursor for Advanced Nickel-Based Materials (e.g., nanoparticles, nanocomposites)

Nickel(II) sulfamate tetrahydrate serves as an effective precursor for synthesizing advanced nickel-based materials such as nanoparticles and nanocomposites. chemimpex.comsigmaaldrich.comsigmaaldrich.com Nickel nanoparticles (NiNPs) are of particular interest due to their unique magnetic, catalytic, and conductive properties. researchgate.netnih.govresearchgate.net

One common synthesis route is the chemical reduction method, where a nickel salt, such as nickel(II) sulfamate, is dissolved in a solvent and reduced to elemental nickel (Ni(0)) using a reducing agent like hydrazine (B178648) or sodium borohydride. researchgate.netijtrd.com The properties of the resulting nanoparticles, including size and morphology, can be controlled by adjusting reaction parameters like temperature, precursor concentration, and the use of capping agents. mdpi.com

| Synthesis Method | Nickel Precursor Example | Reducing Agent | Typical Product | Reference |

|---|---|---|---|---|

| Chemical Reduction | Nickel Chloride | Hydrazine Hydrate (B1144303) | Crystalline NiNPs (12 nm) | ijtrd.com |

| Polyol Method | Nickel Sulfate (B86663) | Hydrazine | Nickel Nanowires | mdpi.com |

| Green Synthesis | Nickel Nitrate | Plant Extract (e.g., O. sanctum) | Stable NiNPs | nih.gov |

| Microemulsion | Nickel salt | Sodium Borohydride | NiNPs with narrow size distribution | mdpi.com |

Furthermore, nickel(II) sulfamate can be used in electrochemical deposition processes to create nickel nanocomposite coatings. ul.ie By introducing nanoparticles of other materials (e.g., alumina, silicon carbide) into a nickel sulfamate plating bath, a nickel matrix composite with enhanced hardness, wear resistance, and corrosion resistance can be produced. ul.ie

Development of Cathode Materials for Nickel-Bearing Lithium-Ion Batteries

Nickel-based materials are critical components in the cathodes of modern rechargeable batteries, including lithium-ion batteries (LIBs). chemimpex.comresearchgate.net The use of nickel contributes to higher energy density and improved cycle life, which are essential for applications ranging from portable electronics to electric vehicles. chemimpex.com Nickel(II) sulfamate tetrahydrate is identified as a suitable precursor for these battery materials due to its ability to provide a high-purity source of nickel. chemimpex.comsigmaaldrich.comsigmaaldrich.com

The synthesis of advanced cathode materials, such as nickel sulfides (e.g., Ni3S2) or layered nickel-rich oxides (e.g., LiNi-x-yCo-xAl-yO2), requires precise stoichiometric control and high-purity starting reagents to ensure optimal electrochemical performance. researchgate.netresearchgate.net Nickel(II) sulfamate can be used in various synthesis processes, including hydrothermal methods or solid-state reactions, to produce these complex cathode materials. The quality of the nickel precursor directly impacts the structural integrity and electrochemical stability of the final cathode material. researchgate.net

Biological and Biomimetic Studies